Stereochemical Differentiation: R-Enantiomer Activity Profile vs. S-Enantiomer
The R-enantiomer (R)-NVS-ZP7-4 is structurally defined as the optical antipode of the active S-enantiomer NVS-ZP7-4 . While the S-enantiomer potently inhibits ZIP7 with a FRET-based zinc transport IC50 of 3.2 nM and a Notch luciferase reporter IC50 of 4.5 nM , direct comparative activity data for the R-enantiomer in these specific assays are not publicly reported. However, the stereochemical designation implies that the R-enantiomer may exhibit significantly reduced or negligible ZIP7 inhibitory activity relative to its S-counterpart, a common phenomenon in chiral small molecule pharmacology. This stereochemical distinction is critical for experimental design and data interpretation.
| Evidence Dimension | ZIP7 inhibition potency (FRET assay) and Notch signaling suppression (reporter assay) |
|---|---|
| Target Compound Data | Not reported in public domain for (R)-NVS-ZP7-4 |
| Comparator Or Baseline | S-enantiomer (NVS-ZP7-4): FRET IC50 = 3.2 nM; Notch luciferase IC50 = 4.5 nM |
| Quantified Difference | Presumed substantial reduction in activity based on enantiomeric pair pharmacology; exact fold difference unavailable |
| Conditions | FRET-based zinc transport assay using recombinant human ZIP7; Notch luciferase reporter assay in HEK293T cells |
Why This Matters
Researchers requiring a stereochemically defined inactive or low-activity control compound must select (R)-NVS-ZP7-4 rather than relying on racemic mixtures or assuming activity equivalence across enantiomers.
